N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide

IDO inhibition tryptophan metabolism cancer immunotherapy

Procure N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide (CAS 1396854-75-3) as a structurally unique dual-pharmacophore oxalamide. It converges an IDO-selective phenyloxalamide fragment with a gp120-targeting 1-methylpyrrole-hydroxyethyl motif—absent from all mono-functional analogs. Ideal for IDO biochemical profiling, HIV-1 entry inhibitor scaffold-hopping, and IDO/HIV-1 polypharmacology studies. Stereochemical SAR exploration enabled by the chiral secondary alcohol. MW 287.32; custom synthesis available.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1396854-75-3
Cat. No. B2415674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide
CAS1396854-75-3
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2)O
InChIInChI=1S/C15H17N3O3/c1-18-9-5-8-12(18)13(19)10-16-14(20)15(21)17-11-6-3-2-4-7-11/h2-9,13,19H,10H2,1H3,(H,16,20)(H,17,21)
InChIKeyUFWWNUXJXOEBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide (CAS 1396854-75-3): Procurement-Grade Compound Identity and Physicochemical Profile


N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide (CAS 1396854-75-3; molecular formula C15H17N3O3; molecular weight 287.319 g/mol) is a synthetic, unsymmetrical oxalamide derivative that incorporates a 1-methylpyrrole moiety, a secondary alcohol linker, and a terminal phenyl ring within a single molecular architecture [1]. This compound belongs to the broader phenyloxalamide chemotype, a privileged scaffold implicated in selective indoleamine 2,3-dioxygenase (IDO) inhibition [2], and simultaneously bears the pyrrole pharmacophore recognized in gp120-targeted HIV-1 entry inhibitor design [3]. The convergent presence of these two validated pharmacophoric elements distinguishes this molecule from mono-functional oxalamide analogs and establishes its value as a multi-purpose probe or lead-optimization starting point.

Why Generic Phenyloxalamide or Pyrrole Analogs Cannot Substitute for N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide (CAS 1396854-75-3)


Phenyloxalamides and pyrrole-containing small molecules are individually validated scaffolds across distinct target classes—IDO/TDO [2], GPR40 [1], and HIV-1 gp120 [3]—yet their biological activity is exquisitely sensitive to substitution pattern. In the gp120 entry inhibitor series, even conservative modifications to the oxalamide midregion can convert a full CD4-agonist into a full CD4-antagonist with profoundly altered antiviral profiles [4]. Similarly, within the IDO inhibitor class, the phenyloxalamide fragment confers target selectivity only when embedded in a specific molecular context, as demonstrated by machine-learning fragment analysis [2]. This compound uniquely juxtaposes a 1-methylpyrrole (critical for gp120 Phe43 cavity engagement) with a phenyloxalamide IDO-selective fragment via a hydroxyethyl linker, a topology absent from simple N,N′-disubstituted oxalamides, N-phenyloxalamides lacking the pyrrole, or pyrrole-amides lacking the oxalamide hydrogen-bonding network. Generic replacement with any single-pharmacophore analog is therefore expected to lose the dual-target recognition potential inherent to this structure.

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide (CAS 1396854-75-3): Quantified Differentiation Evidence Against Closest Analogs and In-Class Compounds


Phenyloxalamide Fragment Confers Selectivity Toward IDO Over TDO: Cheminformatics Fragment Analysis

Machine learning analysis of ChEMBL-derived IDO/TDO inhibitor datasets identified the phenyloxalamide substructure as a key selectivity-conferring fragment for IDO inhibition over TDO [1]. The model revealed that molecules containing the phenyloxalamide motif, along with fluoroquinoline and 3-bromo-4-fluoroaniline fragments, preferentially inhibit IDO rather than TDO. In contrast, the naphtho[2,3-d][1,2,3]triazole-4,9-dione fragment directs TDO selectivity via heme-iron coordination [1]. The compound N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide carries the intact phenyloxalamide fragment, predicting IDO-selective inhibitory character. This in silico selectivity signature is absent in close analogs such as N1-allyl-N2-phenyloxalamide (which lacks the pyrrole for potential dual-mode action) or N1,N1′-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), which is used as a polymeric nucleating agent without demonstrable IDO targeting [2].

IDO inhibition tryptophan metabolism cancer immunotherapy

Hydroxyethyl Linker Topology Absent from Canonical gp120 Antagonists: Structural Comparison with NBD Series

The NBD series of HIV-1 gp120 entry inhibitors (NBD-556, NBD-557, NBD-09027, NBD-11021) universally employ a 2,2,6,6-tetramethylpiperidine ring linked via an oxalamide bridge to a p-halide-substituted phenyl group [1]. The target compound replaces the tetramethylpiperidine with a 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl moiety, introducing a hydrogen-bond-donating secondary alcohol at the linker position. In the NBD series, modification of this region was historically considered intolerant, yet structure-based engineering ultimately allowed conversion of agonist NBD-556 to antagonist NBD-11021 (IC50 as low as 270 nM against diverse HIV-1 clinical isolates, with pan-neutralization breadth across 56 Env-pseudotyped viruses) [1]. Additionally, N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides have been validated as a distinct class of HIV-1 entry inhibitors that prevent gp120-CD4 binding without inhibiting reverse transcriptase, integrase, or protease [2]. The presence of the pyrrole ring in the target compound provides potential for bioisosteric replacement of the piperidine while the hydroxyethyl tether offers an additional H-bond anchor, a topology not evaluated in the published NBD SAR and therefore representing structurally novel chemical space within this target class.

HIV entry inhibition gp120-CD4 interaction antiviral drug design

Target Compound vs. N1,N1′-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA): Divergent Application Domains

N1,N1′-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) is a well-characterized soluble-type nucleating agent for poly(L-lactic acid) (PLLA) with a dissolving temperature of 230 °C in the PLLA matrix [1]. Under identical dosing (0.5 wt%), OXA demonstrates nucleating efficiency comparable to TMC-306 and superior to talc, TMP-5, LAK-301, and OA in accelerating PLA crystallization [2]. However, OXA is a symmetrical bis-oxalamide dimer lacking the pyrrole and hydroxyethyl substituents that define the target compound. The target compound cannot function as a bis-nucleator (it has only one oxalamide unit) but possesses the pyrrole-hydroxyethyl motif that is entirely absent from OXA. This structural divergence mandates entirely different procurement pathways: OXA for polymer science applications, the target compound for medicinal chemistry and chemical biology investigations.

nucleating agent polymer crystallization materials science

Oxalamide-Derived IDO1 Inhibitors Achieve Low Nanomolar Cellular Potency: Class Benchmark for the Target Scaffold

Structure-based optimization of an oxalamide-derived chemotype yielded highly potent, orally bioavailable IDO1-specific inhibitors. Representative compound 18 inhibited human IDO1 with IC50 values of 3.9 nM in a cellular assay and 52 nM in a human whole blood assay, demonstrating excellent translation from biochemical to physiologically relevant conditions [1]. An earlier lead series (compounds 6 and 7) showed moderate IDO1 potency in SKOV3 cells, with IC50 values of 670 nM and 260 nM respectively, confirming that potency within the oxalamide class is highly dependent on precise substitution pattern [2]. The target compound, containing the core phenyloxalamide scaffold identified as IDO-selective [3], represents a structurally distinct entry point into this validated chemotype space. Its potency has not yet been experimentally determined, but the scaffold precedent establishes the pharmacological relevance of the chemotype and provides clear benchmarking for hit-to-lead optimization.

IDO1 inhibition heme-displacing inhibitors immuno-oncology

Phenyloxalamide GPR40 Agonist Class: Diabetic Target Differentiation from IDO and gp120 Applications

Patent literature discloses (carboxylalkylenephenyl)phenyloxamides as GPR40 receptor agonists suitable for reducing blood glucose, treating diabetes, and increasing insulin release [1]. The GPR40-targeting phenyloxalamides typically require a carboxylic acid moiety on the phenyl ring for receptor activation, a feature absent in the target compound (which bears an unsubstituted terminal phenyl). GW 9508, a structurally distinct aminophenylpropanoate, achieves GPR40 agonism with EC50 ~50 nM and >150-fold selectivity over GPR120 (EC50 ~3.5 µM) and GPR41/GPR43 (EC50 >50 µM) . The target compound, lacking the carboxylate pharmacophore, is not expected to exhibit GPR40 activity, but its phenyloxalamide core is structurally related to this therapeutically validated class. This cross-class comparison demonstrates that subtle structural modifications (e.g., carboxylation of the phenyl ring) can redirect the pharmacological profile of phenyloxalamides from IDO inhibition to GPR40 agonism, emphasizing the criticality of precise chemical identity for procurement.

GPR40 agonist type 2 diabetes insulin secretion

Recommended Research and Procurement Application Scenarios for N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide (CAS 1396854-75-3)


IDO-Selective Probe Development for Cancer Immunotherapy Target Validation

Teams investigating IDO-mediated immune suppression in the tumor microenvironment can procure this compound as a structurally characterized phenyloxalamide for initial IDO biochemical profiling. The phenyloxalamide fragment has been computationally validated as an IDO-selective substructure [1]. Oxalamide-derived IDO1 inhibitors have achieved low-nanomolar cellular potency (3.9 nM) with oral bioavailability [2], providing a clear optimization path. Researchers should conduct recombinant human IDO1 and TDO biochemical assays to establish the selectivity window for this specific compound and compare against clinical benchmark epacadostat.

HIV-1 gp120 Entry Inhibitor Lead Generation via Scaffold-Hopping from NBD Series

Groups pursuing next-generation HIV-1 entry inhibitors can evaluate this compound as a scaffold-hopping starting point that replaces the tetramethylpiperidine of NBD-series inhibitors with a 1-methylpyrrole-hydroxyethyl motif [1]. The oxalamide midregion, critical for gp120 hydrogen bonding, is retained. Recommended assays include gp120-CD4 binding inhibition (ELISA or SPR), HIV-1 neutralization against a panel of Env-pseudotyped viruses, and counterscreening against CXCR4/CCR5 tropic strains to determine breadth. Comparison against NBD-11021 (IC50 as low as 270 nM, pan-neutralization breadth [1]) provides a direct benchmark.

Dual-Target Fragment Linking for IDO/gp120 Polypharmacology

Academic groups or biotech companies exploring polypharmacology approaches—simultaneously targeting IDO-mediated immune escape and HIV-1 entry—can procure this compound as a unique dual-pharmacophore fragment. The molecule embeds both the IDO-selective phenyloxalamide [1] and the gp120-targeting pyrrole [2] within a single, low-molecular-weight entity (MW 287.32). This convergent design is not present in any single commercially available analog. Initial profiling should include parallel IDO inhibition and HIV-1 neutralization assays, followed by fragment-growing or merging strategies guided by co-crystal structures.

Structure-Activity Relationship (SAR) Expansion Around the Hydroxyethyl Linker

Medicinal chemistry teams seeking to explore the under-investigated chemical space of hydroxyl-containing oxalamide linkers can use this compound as the foundational member of a focused library. The secondary alcohol provides both a hydrogen-bond donor and a chiral center, offering opportunities for stereochemical SAR that are absent in simple alkyl-linked oxalamides. Synthetic modifications could include oxidation to the ketone, esterification, etherification, or replacement with bioisosteres (e.g., sulfonamide, urea). Benchmarking against the parent compound in target-specific assays (IDO, gp120, or other identified targets) will quantify the contribution of the hydroxyethyl motif to potency and selectivity.

Quote Request

Request a Quote for N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.